Cas no 433935-99-0 (4-Bromo-6-chloro-3-phenylpyridazine)
4-Bromo-6-chloro-3-phenylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-chloro-3-phenylpyridazine
- A913682
- NC-0705
- AKOS005073612
- 433935-99-0
- MFCD13193081
- DTXSID20463097
-
- MDL: MFCD13193081
- Inchi: 1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
- InChI Key: UCPHOSBKNXETOZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=NC=1C1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 267.94029g/mol
- Monoisotopic Mass: 267.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Melting Point: 84-86°
4-Bromo-6-chloro-3-phenylpyridazine Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
4-Bromo-6-chloro-3-phenylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM310249-5g |
4-Bromo-6-chloro-3-phenylpyridazine |
433935-99-0 | 95% | 5g |
$797 | 2021-08-18 | |
| TRC | B033130-50mg |
4-Bromo-6-chloro-3-phenylpyridazine |
433935-99-0 | 50mg |
$ 145.00 | 2022-06-07 | ||
| TRC | B033130-100mg |
4-Bromo-6-chloro-3-phenylpyridazine |
433935-99-0 | 100mg |
$ 240.00 | 2022-06-07 | ||
| TRC | B033130-250mg |
4-Bromo-6-chloro-3-phenylpyridazine |
433935-99-0 | 250mg |
$ 475.00 | 2022-06-07 | ||
| Matrix Scientific | 048657-500mg |
4-Bromo-6-chloro-3-phenylpyridazine, 95% |
433935-99-0 | 95% | 500mg |
$340.00 | 2023-09-05 | |
| Matrix Scientific | 048657-1g |
4-Bromo-6-chloro-3-phenylpyridazine, 95% |
433935-99-0 | 95% | 1g |
$460.00 | 2023-09-05 | |
| Matrix Scientific | 048657-5mg |
4-Bromo-6-chloro-3-phenylpyridazine, 95% |
433935-99-0 | 95% | 5mg |
$1250.00 | 2023-09-05 | |
| abcr | AB270431-500 mg |
4-Bromo-6-chloro-3-phenylpyridazine, 95%; . |
433935-99-0 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
| abcr | AB270431-1 g |
4-Bromo-6-chloro-3-phenylpyridazine, 95%; . |
433935-99-0 | 95% | 1 g |
€478.80 | 2023-07-20 | |
| Chemenu | CM310249-1g |
4-Bromo-6-chloro-3-phenylpyridazine |
433935-99-0 | 95% | 1g |
$281 | 2023-03-07 |
4-Bromo-6-chloro-3-phenylpyridazine Suppliers
4-Bromo-6-chloro-3-phenylpyridazine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-Bromo-6-chloro-3-phenylpyridazine
Professional Introduction to 4-Bromo-6-chloro-3-phenylpyridazine (CAS No. 433935-99-0)
4-Bromo-6-chloro-3-phenylpyridazine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This heterocyclic aromatic compound, identified by the CAS number 433935-99-0, has garnered considerable attention due to its potential in various biochemical interactions and drug development processes.
The molecular framework of 4-Bromo-6-chloro-3-phenylpyridazine consists of a pyridazine core substituted with bromine and chlorine atoms at the 4th and 6th positions, respectively, and a phenyl group at the 3rd position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in pyridazine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of halogen atoms in 4-Bromo-6-chloro-3-phenylpyridazine enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been instrumental in synthesizing complex molecules with potential pharmacological activity.
One of the most compelling aspects of 4-Bromo-6-chloro-3-phenylpyridazine is its role as a key intermediate in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have highlighted its utility in generating compounds that inhibit poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms in tumor cells. By disrupting PARP activity, these inhibitors can induce synthetic lethality, a strategy that has shown promise in clinical trials for certain cancer types.
The compound's structural features also make it a candidate for exploring antiviral and anti-inflammatory applications. Researchers have leveraged its bromo and chloro substituents to develop derivatives with enhanced binding affinity to viral proteases and inflammatory cytokine receptors. Preliminary findings suggest that modified versions of 4-Bromo-6-chloro-3-phenylpyridazine could serve as lead compounds for drugs targeting emerging infectious diseases.
The synthesis of 4-Bromo-6-chloro-3-phenylpyridazine typically involves multi-step organic reactions starting from readily available precursors. The bromination and chlorination steps are critical, requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, reducing waste and improving scalability.
In the context of drug discovery, the versatility of 4-Bromo-6-chloro-3-phenylpyridazine extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a building block for libraries of diverse compounds that can be screened for biological activity. High-throughput screening (HTS) platforms have been utilized to identify novel analogs with improved pharmacokinetic profiles, further validating its importance in medicinal chemistry.
The environmental impact of producing and handling 4-Bromo-6-chloro-3-phenylpyridazine is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize hazardous byproducts. For instance, catalytic methods using transition metals have been explored to replace traditional oxidative processes, aligning with sustainable chemistry principles.
The regulatory landscape for compounds like 4-Bromo-6-chloro-3-phenylpyridazine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards before entering clinical trials or reaching the market. This rigorous oversight underscores the importance of accurate documentation and characterization throughout the development process.
In conclusion, 4-Bromo-6-chloro-3-phenylpyridazine, identified by CAS number 433935-99-0, represents a cornerstone in contemporary pharmaceutical research. Its unique structural attributes enable diverse applications ranging from cancer therapeutics to antiviral agents, while advancements in synthetic methodologies continue to enhance its accessibility. As scientific understanding evolves, this compound is poised to remain at the forefront of innovation in drug discovery.
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